

Fura-5F AM: An In-depth Technical Guide for Cellular Calcium Imaging

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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501

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Core Principles of Fura-5F AM

Fura-5F AM is a high-affinity, ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations ($[Ca^{2+}]_i$). As a member of the Fura family of dyes, it is a crucial tool in neuroscience, muscle physiology, and cell signaling research, enabling the dynamic monitoring of calcium, a ubiquitous second messenger.^[1] Fura-5F is a derivative of the parent compound Fura-2 and possesses a lower affinity for Ca^{2+} , making it particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2.^[2]

The "AM" designation indicates that the molecule is in its acetoxymethyl ester form. This chemical modification renders the dye lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant active form, Fura-5F, within the cytosol.^{[3][4][5][6]} This active form is a potent BAPTA-based chelator that exhibits a spectral shift upon binding to free Ca^{2+} .

Mechanism of Action

The core of Fura-5F's functionality lies in its ratiometric fluorescent properties. Unlike single-wavelength indicators, Fura-5F displays a shift in its excitation spectrum upon binding to calcium, while its emission wavelength remains relatively constant. Specifically, the peak

excitation wavelength shifts from approximately 363 nm in the Ca^{2+} -free state to 336 nm when complexed with Ca^{2+} , with a constant emission maximum around 512 nm.[7]

This ratiometric nature is a significant advantage in quantitative fluorescence microscopy. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, it is possible to determine the intracellular calcium concentration with high accuracy. This method effectively cancels out variations in dye concentration, cell thickness, photobleaching, and illumination intensity, which can be significant sources of error in non-ratiometric measurements.

Quantitative Data: Spectroscopic Properties

The following table summarizes the key quantitative properties of the active form of Fura-5F.

Property	Value	Notes
Excitation Maximum (Ca ²⁺ -free)	~363 nm	The longer excitation wavelength when not bound to calcium.
Excitation Maximum (Ca ²⁺ -bound)	~336 nm	The shorter excitation wavelength upon calcium binding.
Emission Maximum	~512 nm	The emission wavelength is largely independent of calcium concentration.
Dissociation Constant (Kd)	~400 nM	The concentration of Ca ²⁺ at which 50% of the indicator is bound. This value can be influenced by factors such as pH, temperature, and ionic strength of the cellular environment. [2]
Quantum Yield	Not explicitly found for Fura-5F, but Fura-2 has a quantum yield of 0.23 (Ca ²⁺ -free) and 0.49 (Ca ²⁺ -bound). [7]	The quantum yield of Fura-5F is expected to be similar to that of Fura-2.
Molar Extinction Coefficient (ε)	Not explicitly found for Fura-5F, but Fura-2 has an ε of ~29,000 cm ⁻¹ M ⁻¹ at 335 nm (Ca ²⁺ -bound) and ~26,000 cm ⁻¹ M ⁻¹ at 363 nm (Ca ²⁺ -free). [7]	The molar extinction coefficient of Fura-5F is expected to be in a similar range to Fura-2.

Experimental Protocols

The following is a generalized protocol for loading cells with **Fura-5F AM**. Optimal conditions, including dye concentration and incubation times, should be empirically determined for each cell type and experimental setup.

4.1. Reagent Preparation

- **Fura-5F AM Stock Solution:** Prepare a 1-5 mM stock solution of **Fura-5F AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- **Pluronic F-127 Solution (Optional but Recommended):** Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
- **Loading Buffer:** Use a buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, at the appropriate pH for your cells (typically pH 7.2-7.4).

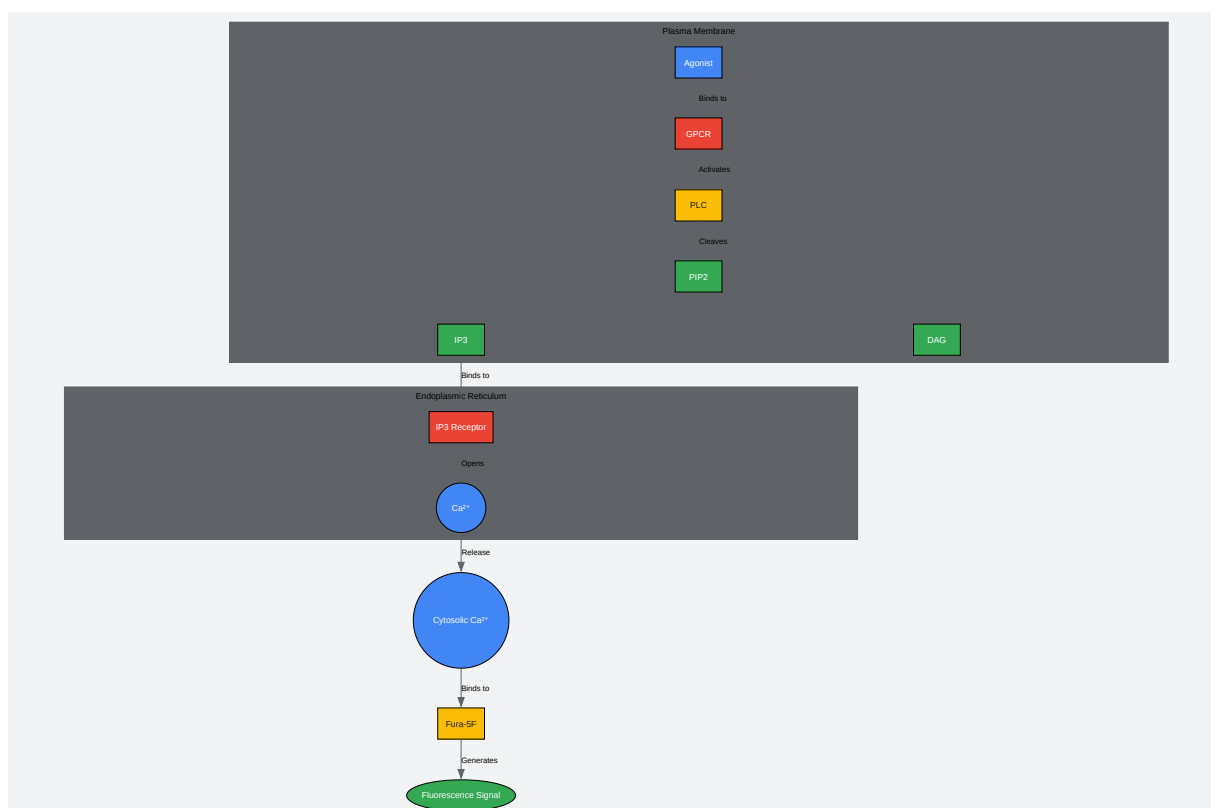
4.2. Cell Loading Procedure

- **Cell Preparation:** Culture cells on coverslips or in appropriate imaging chambers. Ensure cells are healthy and sub-confluent.
- **Prepare Loading Solution:** Dilute the **Fura-5F AM** stock solution into the loading buffer to a final concentration of 1-5 μ M. For improved dye loading, first mix the **Fura-5F AM** stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the loading buffer. This will result in a final Pluronic F-127 concentration of approximately 0.02-0.1%.
- **Incubation:** Remove the cell culture medium and replace it with the **Fura-5F AM** loading solution. Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature will vary between cell types. Lowering the incubation temperature may reduce compartmentalization of the dye.
- **Washing:** After incubation, wash the cells 2-3 times with fresh, warm loading buffer (without the dye) to remove any extracellular **Fura-5F AM**.
- **De-esterification:** Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.
- **Imaging:** The cells are now ready for fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm. The ratio of the fluorescence

intensities at the two excitation wavelengths is then used to calculate the intracellular calcium concentration.

Visualizations

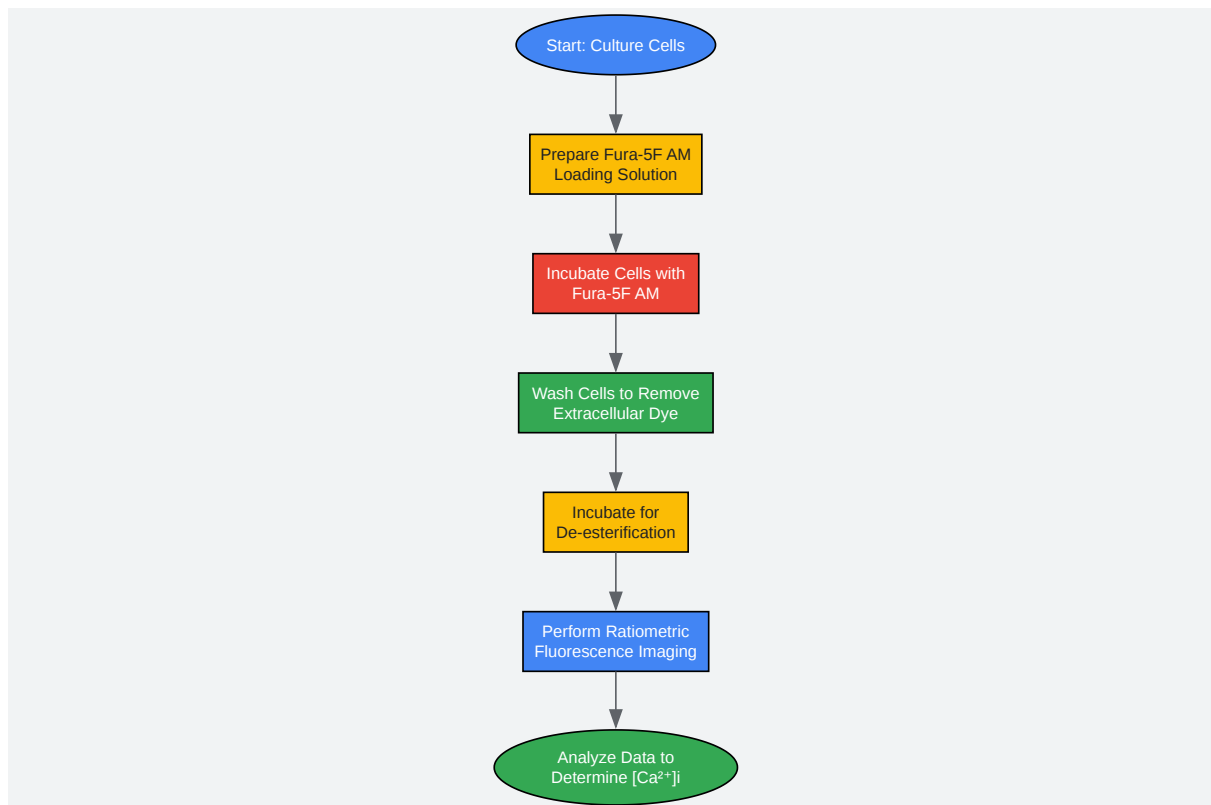
Intracellular Calcium Signaling Pathway



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Caption: G-protein coupled receptor (GPCR) signaling cascade leading to intracellular calcium release.

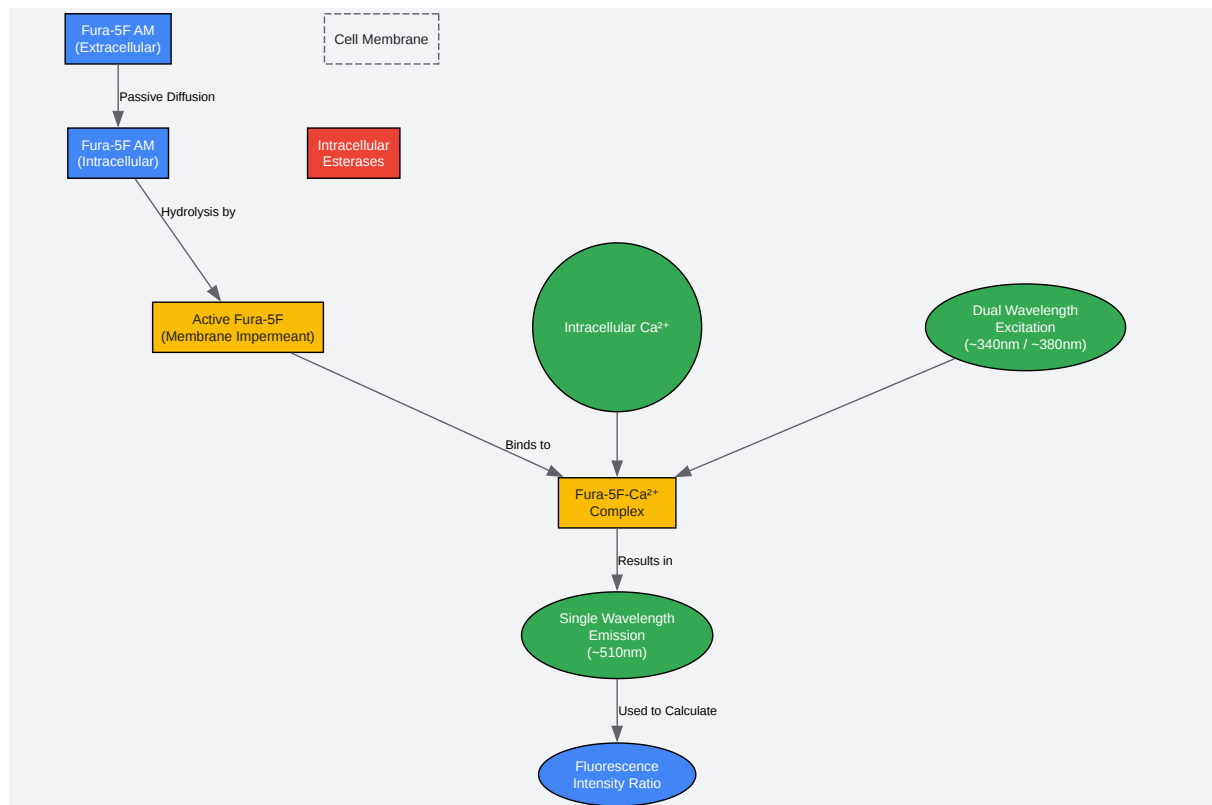
Fura-5F AM Experimental Workflow



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Caption: Step-by-step workflow for intracellular calcium imaging using **Fura-5F AM**.

Logical Relationship of Fura-5F AM Mechanism



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Caption: The mechanism of **Fura-5F AM** from cell entry to fluorescence signal generation.

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